molecular formula C17H17BrClNO2 B3738366 N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B3738366
M. Wt: 382.7 g/mol
InChI Key: AWXLGNXRVWQUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenyl group and a chloro-substituted phenoxy group attached to an acetamide moiety

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO2/c1-10-8-14(4-5-15(10)19)22-9-16(21)20-17-11(2)6-13(18)7-12(17)3/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXLGNXRVWQUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)COC2=CC(=C(C=C2)Cl)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 4-chloro-3-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chloro-3-methylphenoxy)acetyl chloride.

    Coupling with the Bromo-Substituted Phenyl Group: The 2-(4-chloro-3-methylphenoxy)acetyl chloride is then reacted with 4-bromo-2,6-dimethylaniline in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The phenyl and phenoxy groups can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Products with different substituents replacing the bromo or chloro groups.

    Oxidation: Products with oxidized phenyl or phenoxy groups.

    Reduction: Products with reduced phenyl or phenoxy groups.

    Hydrolysis: Products such as 4-bromo-2,6-dimethylaniline and 4-chloro-3-methylphenol.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as a pharmaceutical intermediate or active ingredient.

    Agricultural Chemistry: It could be explored for its potential as a pesticide or herbicide.

    Materials Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agricultural chemistry, it might inhibit the growth of pests or weeds by interfering with essential biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Uniqueness

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromo and chloro substituents, along with the acetamide moiety, provides a distinct set of properties that can be leveraged in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.